Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate
Description
Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate (CAS: 2306276-87-7) is a quinoline derivative featuring a bromine atom at position 6, a fluorine atom at position 8, and a methyl acetate group attached via a methylene bridge at position 3. Its molecular formula is C₁₂H₉BrFNO₂, with a molecular weight of 298.11 g/mol . The compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging the quinoline scaffold’s versatility in drug design. Analytical characterization methods such as NMR, HPLC, and LC-MS are employed to ensure purity and structural integrity .
Properties
IUPAC Name |
methyl 2-(6-bromo-8-fluoroquinolin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c1-17-11(16)3-7-2-8-4-9(13)5-10(14)12(8)15-6-7/h2,4-6H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLDHPCXOWEKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=CC(=CC(=C2N=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The quinoline backbone is often constructed via Friedel-Crafts acylation. For example, 3-quinolinecarboxylic acid derivatives are synthesized by reacting substituted anilines with β-ketoesters or malonyl chlorides under acidic conditions. In one protocol:
Halogenation Strategies
Bromination and fluorination are critical for introducing substituents at the 6- and 8-positions:
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N-Bromosuccinimide (NBS) in chloroform or dichloromethane selectively brominates the 6-position.
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Fluorination is achieved using DAST (diethylaminosulfur trifluoride) or Deoxofluor , often requiring anhydrous conditions.
Esterification and Acetate Side-Chain Introduction
Esterification of Carboxylic Acid Intermediates
The acetate group is introduced via esterification of 3-quinolinecarboxylic acid derivatives:
Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura ) attaches pre-functionalized acetate side chains:
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A 3-bromo-quinoline intermediate reacts with methyl 2-(trimethylstannyl)acetate in the presence of Pd(PPh₃)₄.
Representative Synthetic Routes
Route 1: Sequential Halogenation and Esterification
Route 2: One-Pot Cyclization and Functionalization
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Cyclization : 3-Chloro-4-fluoroaniline reacts with ethyl malonate in POCl₃/DMF.
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Simultaneous bromination/fluorination : NBS and DAST in anhydrous THF.
Optimization and Challenges
Key Parameters
Impurity Control
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Byproducts : Di-brominated analogues (<2%) are removed via silica gel chromatography.
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Moisture sensitivity : Reactions performed under argon reduce hydrolysis.
Analytical Validation
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥97% (UV detection at 254 nm) |
| Identity | ¹H/¹³C NMR, HRMS | Matches theoretical |
| Residual solvents | GC-FID | <500 ppm (ICH Q3C) |
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, carboxylic acids, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
Anticancer Activity
Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate has shown promising results in anticancer research:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways . For instance, quinoline derivatives have been reported to affect cell viability and induce cell death in breast cancer cell lines such as MCF-7, with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 9.81 | Apoptosis induction |
| Other Quinoline Derivatives | Various | Varies | Cell cycle arrest |
Antibacterial Activity
The compound has also demonstrated antibacterial properties against drug-resistant strains:
- Activity Against MRSA and VRE : Quinoline derivatives, including those related to this compound, have been evaluated for their ability to inhibit bacterial growth, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
Case Studies
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Breast Cancer Research :
In a study focusing on the effects of various quinoline derivatives on breast cancer cells, this compound was identified as having significant cytotoxic effects. The study utilized MTT assays to measure cell viability and confirmed that the compound effectively induced apoptosis at concentrations below 10 µM . -
Antibacterial Screening :
A recent investigation into the antibacterial efficacy of quinoline derivatives included this compound among tested compounds. Results indicated that it exhibited potent activity against resistant strains of E. coli, suggesting its potential as a lead compound for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents on the quinoline ring enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Quinoline vs. Quinazoline Derivatives
- Methyl [(4S)-6-Bromo-2-Methyl-4-Phenylquinazolin-3(4H)-yl]Acetate (CAS: Not explicitly stated; ): Core Structure: Quinazoline (a benzene fused to a pyrimidine ring). Substituents: Bromine at position 6, methyl at position 2, and phenyl at position 4. Molecular Formula: C₁₈H₁₇BrN₂O₂ (373.25 g/mol). The chiral center at position 4 (S-configuration) may influence biological activity .
Imidazole and Triazole Derivatives
- Ethyl 2-[5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-yl] Acetate (): Core Structure: Imidazole. Substituents: 4-Chlorophenyl at position 5, phenyl at position 2. Molecular Formula: C₂₀H₁₉ClN₂O₂ (354.83 g/mol). Key Differences: The imidazole ring is smaller and more electron-rich than quinoline, favoring interactions in antifungal applications .
- Triazole-Based Esters (): Example: 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate. Core Structure: Bicyclic terpene fused with triazole.
Substituent and Functional Group Variations
Halogen Substituents
- Bromine vs. Chlorine :
- Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine, affecting binding affinity in biological targets.
- Example: Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate () shows higher logP than its chloro analog, suggesting improved membrane permeability .
Ester Group Modifications
Biological Activity
Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound features a quinoline core with bromine and fluorine substituents that enhance its pharmacological profile. The presence of halogens often contributes to increased lipophilicity and metabolic stability, which are crucial for drug development.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in neurotransmitter metabolism. For instance, compounds with similar structures have been shown to inhibit catechol O-methyltransferase (COMT), an enzyme critical in the metabolism of catecholamines such as dopamine. This inhibition can potentially enhance dopaminergic signaling in the brain, making it a candidate for treating neurological disorders .
1. Inhibition of Catechol O-Methyltransferase (COMT)
Research indicates that this compound may act as a selective inhibitor of COMT. This inhibition can lead to increased levels of dopamine by preventing its degradation, which is particularly beneficial in conditions like Parkinson's disease .
2. Antioxidant Activity
In vitro studies have demonstrated that similar quinoline derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where the compound's ability to reduce absorbance correlates with its antioxidant capacity .
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound showed promising results in a rodent model of neurodegeneration. The compound was administered to mice subjected to oxidative stress, and behavioral assessments indicated improved motor function and reduced neuronal loss compared to control groups .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of quinoline derivatives, including this compound. The compound demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction, suggesting a mechanism involving caspase activation and mitochondrial dysfunction .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties with good brain penetration, which is essential for central nervous system (CNS) activity .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(6-bromo-8-fluoro-3-quinolyl)acetate in academic research?
Methodological Answer: The synthesis typically involves halogenation of a quinoline precursor followed by esterification. For bromo-fluoro substitution, regioselective bromination (e.g., using NBS or Br₂) at the 6-position and fluorination (via Balz-Schiemann or Halex reactions) at the 8-position are critical steps. The acetoxyl group at the 3-position can be introduced via nucleophilic substitution or coupling reactions. Key intermediates like 6-bromo-8-fluoroquinoline (similar to 6-bromo-2-chloro-3-methylquinoline in ) are synthesized first, followed by alkylation with methyl bromoacetate (analogous to β-keto ester synthesis in ). Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended.
Q. How can researchers address discrepancies in spectroscopic data during characterization?
Methodological Answer: Multi-technique validation is essential:
- NMR : Compare H/C chemical shifts with structurally related compounds (e.g., methyl phenylacetate derivatives in ).
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns using high-resolution MS.
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX software for structure refinement ().
Discrepancies in aromatic proton splitting (due to bromo/fluoro substituents) can be resolved by 2D NMR (COSY, NOESY).
Q. What purification strategies are effective for removing byproducts in the final compound?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation (as applied to chloroquinoline derivatives in ).
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data (logD = 0.92–0.93 at pH 7.4; ).
- Impurity Profiling : Reference standards for brominated/fluorinated analogs (e.g., impurities in ) can identify common byproducts.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions in biological targets?
Methodological Answer:
- 3D-QSAR : Build models using ligand-based approaches (e.g., CoMFA/CoMSIA) to correlate substituent effects (bromo, fluoro) with activity (as in ).
- Molecular Docking : Use software like AutoDock Vina to simulate binding to quinoline-targeted enzymes (e.g., kinases).
- DFT Calculations : Analyze electronic effects of bromo/fluoro groups on reaction intermediates (polarizability = 17.76 ų; ).
Q. What strategies resolve contradictions in crystallographic data refinement for halogenated quinolines?
Methodological Answer:
Q. How can impurity profiling guide synthetic route optimization?
Methodological Answer:
- HPLC-MS Tracking : Identify impurities (e.g., dehalogenated or ester-hydrolyzed products) using reference standards (e.g., EP impurities in ).
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates (e.g., unstable boronic acids in ).
- Byproduct Mitigation : Adjust reaction stoichiometry (e.g., excess methyl bromoacetate) or temperature to suppress side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
